Cas no 13423-60-4 (1-Phenyl-1H-1,2,4-triazole)

1-Phenyl-1H-1,2,4-triazole is a heterocyclic organic compound featuring a triazole ring substituted with a phenyl group at the 1-position. This structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic character and electron-rich nitrogen atoms enable participation in diverse chemical reactions, including nucleophilic substitutions and metal-catalyzed couplings. The compound is particularly useful in the development of biologically active molecules, such as antifungal and antiviral agents, due to its ability to mimic purine bases. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in research and industrial processes.
1-Phenyl-1H-1,2,4-triazole structure
1-Phenyl-1H-1,2,4-triazole structure
Product Name:1-Phenyl-1H-1,2,4-triazole
CAS No:13423-60-4
MF:C8H7N3
MW:145.161280870438
MDL:MFCD01076193
CID:166161
PubChem ID:83432
Update Time:2025-05-23

1-Phenyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-1H-1,2,4-triazole
    • 1H-1,2,4-Triazole,1-phenyl-
    • 1-phenyl-1,2,4-triazole
    • 1H-1,2,4-Triazole,1-phenyl
    • 1-Phenyl-1,2,4-triazol
    • 1-phenyl-H-1,2,4-triazole
    • N-phenyl-1,2,4-triazole
    • 1H-1,2,4-Triazole,1-phenyl-(6CI,7CI,8CI,9CI)
    • 1H-1,2,4-Triazole, 1-phenyl-
    • 1-phenyl-1H-[1,2,4]triazole
    • CGRLXLHYYDSTKR-UHFFFAOYSA-N
    • NSC609753
    • PubChem23693
    • 1-Phenyl-1, 2, 4-triazole
    • 6173AA
    • FCH842964
    • DA-1
    • FT-0750329
    • EN300-124936
    • SCHEMBL1009561
    • DTXSID70158603
    • A887939
    • 5-26-01-00147 (Beilstein Handbook Reference)
    • Z1198156169
    • CS-D0491
    • MFCD01076193
    • DS-16235
    • NSC-609753
    • BRN 0116495
    • CHEMBL529209
    • TCMDC-124291
    • Q27118064
    • Y10504
    • 13423-60-4
    • CHEBI:38967
    • AKOS006275564
    • DTXCID6081094
    • DA-16783
    • MDL: MFCD01076193
    • Inchi: 1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H
    • InChI Key: CGRLXLHYYDSTKR-UHFFFAOYSA-N
    • SMILES: N1(C=NC=N1)C1C=CC=CC=1
    • BRN: 0116495

Computed Properties

  • Exact Mass: 145.06400
  • Monoisotopic Mass: 145.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7
  • XLogP3: 1.7

Experimental Properties

  • Boiling Point: 292.3°C at 760 mmHg
  • PSA: 30.71000
  • LogP: 1.26730

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Amadis Chemical Company Limited
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(CAS:13423-60-4)1-Phenyl-1H-1,2,4-triazole
Order Number:A887939
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:22
Price ($):314.0
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Additional information on 1-Phenyl-1H-1,2,4-triazole

CAS No. 13423-60-4: Structural and Functional Insights into 1-Phenyl-1H-1,2,4-triazole

1-Phenyl-1H-1,2,4-triazole, identified by its unique CAS No. 13423-60-4, is a heterocyclic compound that has garnered significant attention in modern chemical research due to its versatile structural framework and diverse biological activities. The core structure of this molecule consists of a five-membered triazole ring fused to a phenyl group at the 1-position. This arrangement provides a rigid yet flexible scaffold that can participate in various non-covalent interactions, making it a valuable building block in medicinal chemistry and materials science.

The synthesis of 1-phthalimidoacetophenone derivatives has been extensively studied as a precursor for the formation of 1-phthalimidoacetophenone-based triazoles. Recent advancements in click chemistry have further streamlined the preparation of such compounds through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. These methodologies enable the efficient assembly of complex architectures while maintaining high regioselectivity and functional group compatibility.

In the context of pharmaceutical development, CAS No. 13423-60-4 has demonstrated promising antifungal properties against clinically relevant pathogens such as *Candida albicans* and *Aspergillus fumigatus*. Mechanistic studies suggest that the compound interferes with ergosterol biosynthesis by targeting key enzymes in the lanosterol demethylase pathway. This mode of action aligns with established antifungal agents like fluconazole but offers potential advantages in terms of reduced resistance development.

Recent investigations into the antimicrobial spectrum of triazole derivatives have revealed additional activity against Gram-positive bacteria including *Staphylococcus aureus* and *Enterococcus faecalis*. Notably, these effects appear to be mediated through disruption of cell membrane integrity rather than traditional protein targets. Such findings highlight the compound's potential as a dual-action agent capable of addressing both fungal and bacterial infections.

The application landscape for CAS No. 13423-60-4 extends beyond conventional pharmaceuticals into areas such as agrochemicals and functional materials. In agricultural formulations, derivatives exhibit herbicidal activity by inhibiting photosystem II electron transport in target weeds while showing minimal phytotoxicity toward crop plants. Additionally, coordination complexes formed between the triazole nitrogen atoms and transition metals have shown promise in catalytic processes involving C–H bond activation.

Spectroscopic characterization techniques including NMR spectroscopy (¹H-NMR and ¹³C-NMR) have provided detailed insights into the conformational preferences of CAS No. 13423-60-4. X-ray crystallographic analysis confirms a planar geometry for the triazole ring system with characteristic bond angles around 95° between adjacent heteroatoms. These structural features contribute to enhanced π-electron delocalization across the aromatic framework.

In material science applications, thin films derived from this compound demonstrate tunable optical properties due to their conjugated π-systems. When incorporated into organic light-emitting diodes (OLEDs), these materials exhibit electroluminescent behavior with emission maxima around 550 nm under applied voltage conditions (8–15 V). The stability under ambient conditions further supports their utility in optoelectronic devices.

Ongoing research continues to explore novel derivatization strategies for expanding the functional diversity of this scaffold. For instance, selective alkylation at position 5 enables access to substituted analogs with modified lipophilicity profiles suitable for improved bioavailability characteristics. Such chemical modifications are being evaluated through high-throughput screening platforms to identify lead candidates for clinical translation.

The environmental fate studies indicate that compounds containing this core structure exhibit moderate biodegradability under aerobic conditions but show persistence under anaerobic environments typical of deep soil or aquatic sediments. These findings underscore the importance of considering ecological impacts during product lifecycle assessments involving such chemistries.

In summary, the combination of structural versatility and multifunctional properties makes compounds bearing this scaffold attractive candidates across multiple scientific disciplines. Continued exploration through interdisciplinary approaches is expected to uncover new applications while refining existing ones based on emerging mechanistic understanding from both experimental data and computational modeling efforts.

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Amadis Chemical Company Limited
(CAS:13423-60-4)1-Phenyl-1H-1,2,4-triazole
A887939
Purity:99%
Quantity:5g
Price ($):314.0
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